3,4,5-Trichlorobenzaldehyde molecular weight and formula
3,4,5-Trichlorobenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 3,4,5-Trichlorobenzaldehyde for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3,4,5-trichlorobenzaldehyde, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond basic data to offer insights into its synthesis, characterization, and application, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of 3,4,5-Trichlorobenzaldehyde
3,4,5-Trichlorobenzaldehyde is a polychlorinated aromatic aldehyde that serves as a critical building block in advanced organic synthesis.[1] Its utility stems from the unique electronic properties conferred by the three chlorine atoms on the benzaldehyde scaffold. These electron-withdrawing groups significantly influence the reactivity of both the aldehyde functional group and the aromatic ring, making it a valuable precursor for a range of complex molecules.
In the pharmaceutical and agrochemical industries, halogenated intermediates are frequently employed to enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[2] The trichlorophenyl moiety of this compound is a strategic feature for molecular design, enabling the synthesis of novel heterocyclic systems and other bioactive compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[2] This guide provides the foundational knowledge required to effectively utilize this versatile reagent in a research and development setting.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the bedrock of its effective application. The identity and key physicochemical characteristics of 3,4,5-trichlorobenzaldehyde are summarized below. These data are essential for planning reactions, purification procedures, and analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 3,4,5-trichlorobenzaldehyde | [3] |
| Molecular Formula | C₇H₃Cl₃O | [1][3][4] |
| Molecular Weight | 209.46 g/mol | [1][4][5][6] |
| Exact Mass | 207.924948 Da | [3][4] |
| CAS Number | 56961-76-3 | [1][3][4] |
| Appearance | Solid | [6] |
| Storage | Inert atmosphere, 2-8°C | [1][4][5] |
| Solubility | Dichloromethane, Ethyl Acetate | [4] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C=O | [3][7] |
| InChIKey | GHMOHPITLLRUAC-UHFFFAOYSA-N | [3][6] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of 3,4,5-trichlorobenzaldehyde often involves the formylation of a corresponding trichlorobenzene derivative. A common and reliable laboratory-scale method utilizes a Grignard reaction, starting from a halogenated precursor like 5-bromo-1,2,3-trichlorobenzene.
Causality in Experimental Design
The choice of this pathway is deliberate. 5-bromo-1,2,3-trichlorobenzene provides the correct substitution pattern. The transformation of the bromo-substituent into a Grignard reagent using isopropylmagnesium chloride is an effective way to create a nucleophilic carbon center on the aromatic ring. This intermediate is highly reactive and would not be stable if isolated. The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group to yield the final product. The use of an inert atmosphere is critical because Grignard reagents are highly sensitive to moisture and oxygen.
Caption: Synthetic workflow for 3,4,5-trichlorobenzaldehyde via Grignard formylation.
Step-by-Step Laboratory Protocol
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1,2,3-trichlorobenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Grignard Formation: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of isopropylmagnesium chloride in THF dropwise, maintaining the internal temperature below 5°C. Stir for 45-60 minutes at this temperature to ensure complete formation of the Grignard reagent.
-
Formylation: Add N,N-dimethylformamide (DMF) dropwise via the dropping funnel, again keeping the temperature below 5°C. The reaction is typically exothermic. After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 3,4,5-trichlorobenzaldehyde.
Analytical Verification: Ensuring Compound Integrity
Confirming the identity and purity of the synthesized or purchased compound is a non-negotiable step in research. This self-validating process ensures the reliability of subsequent experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.
Caption: Standard workflow for structural verification by NMR spectroscopy.
Expected NMR Spectral Features
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¹H NMR: The proton NMR spectrum is expected to be simple. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around 10 ppm. The two aromatic protons on the ring are chemically equivalent and will appear as a singlet between 7.5 and 8.0 ppm. The integration ratio should be 1:2 (aldehyde:aromatic).
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon (around 190 ppm), the four unique aromatic carbons (with three attached to chlorine atoms and one to the aldehyde group), and the two equivalent aromatic carbons bearing hydrogen atoms. The exact chemical shifts can be predicted or compared against spectral databases.[8][9]
Applications in Drug Discovery and Chemical Synthesis
3,4,5-Trichlorobenzaldehyde is not an end product but a valuable starting material. Its primary application lies in its use as a scaffold to introduce the trichlorophenyl moiety into larger, more complex molecules.[1]
-
Synthesis of Heterocycles: It is a key precursor for synthesizing fused heterocyclic systems like 1,2,4-triazolo[3,4-b][1][3][10]thiadiazoles and thiadiazines.[2] These classes of compounds are actively investigated for their broad spectrum of biological activities. The aldehyde group provides a reactive handle for condensation reactions with amines, hydrazines, and other nucleophiles to build these complex ring systems.
-
Intermediate for Bioactive Molecules: The compound serves as a building block for specialty chemicals and new pharmaceutical agents where the high degree of chlorination is desired to modulate the molecule's electronic and pharmacokinetic properties.[1][2]
Safety, Handling, and Disposal
Working with chlorinated organic compounds requires adherence to strict safety protocols. While specific toxicity data for 3,4,5-trichlorobenzaldehyde is limited, data from related chlorobenzaldehydes suggest it should be handled as a hazardous substance.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes, as it is expected to be an irritant.[13][15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere as specified by the supplier, to maintain its stability.[4][5][15]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed facility.[12]
Conclusion
3,4,5-Trichlorobenzaldehyde is a specialized chemical reagent with significant potential for researchers in organic synthesis and medicinal chemistry. Its defining characteristics—the molecular formula C₇H₃Cl₃O and a molecular weight of approximately 209.46 g/mol —are the starting points for its application.[1][3][4] A thorough understanding of its synthesis, analytical verification, and safe handling procedures, as outlined in this guide, is essential for leveraging its unique chemical properties to advance the development of novel pharmaceuticals and specialty materials.
References
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PubChem. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321. [Link]
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Loba Chemie. 3-CHLOROBENZALDEHYDE MSDS CAS-No.: 587-04-2. [Link]
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PubChem. 2,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 610194. [Link]
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Supporting Information. NMR Spectra. [Link]
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